Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1363382-45-9
VCID: VC0060062
InChI: InChI=1S/C10H17NO2.ClH/c1-13-10(12)7-5-8-3-2-4-9(6-7)11-8;/h7-9,11H,2-6H2,1H3;1H
SMILES: COC(=O)C1CC2CCCC(C1)N2.Cl
Molecular Formula: C10H18ClNO2
Molecular Weight: 219.70842

Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride

CAS No.: 1363382-45-9

Cat. No.: VC0060062

Molecular Formula: C10H18ClNO2

Molecular Weight: 219.70842

* For research use only. Not for human or veterinary use.

Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride - 1363382-45-9

Specification

CAS No. 1363382-45-9
Molecular Formula C10H18ClNO2
Molecular Weight 219.70842
IUPAC Name methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C10H17NO2.ClH/c1-13-10(12)7-5-8-3-2-4-9(6-7)11-8;/h7-9,11H,2-6H2,1H3;1H
SMILES COC(=O)C1CC2CCCC(C1)N2.Cl

Introduction

Structure and Properties

Chemical Structure

Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride features a distinctive nine-membered bicyclic system (3.3.1) with a nitrogen atom integrated at position 9 and a methyl ester functionality at position 3. The compound exists as a hydrochloride salt where the tertiary amine nitrogen is protonated and paired with a chloride counterion. This structural arrangement creates a rigid conformation that can enhance binding specificity to biological targets when compared to more flexible linear analogs.

Physical and Chemical Properties

Based on structural analysis and comparison with related compounds, Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride is expected to be a crystalline solid under standard conditions. The molecular formula is anticipated to be C₁₀H₁₇NO₂·HCl with an approximate molecular weight of 219.71 g/mol (comprising 183.25 g/mol for the free base plus 36.46 g/mol for HCl).

As a hydrochloride salt, this compound would exhibit substantially enhanced water solubility compared to its free base counterpart, making it potentially more suitable for pharmaceutical formulations. The nitrogen atom, being protonated in this salt form, would contribute to the compound's basic properties in aqueous solutions.

Comparison with Related Compounds

The following table presents a comparison of Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride with structurally related compounds:

CompoundMolecular FormulaNotable Structural FeaturesDistinction from Target Compound
9-Azabicyclo(3.3.1)nonan-3-one HydrochlorideC₈H₁₃NO·HClKetone at position 3, Hydrochloride saltContains ketone instead of methyl ester at position 3
9-Azabicyclo[3.3.1]nonane,9-methyl-C₉H₁₇NMethyl group on nitrogen, No position 3 functionalityContains N-methyl group, lacks position 3 functionality, not a salt
Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylateC₁₀H₁₇NO₂Methyl ester at position 3, Free base formFree base form (not hydrochloride salt)

Synthesis and Preparation

Reaction Conditions

Based on synthetic procedures for related compounds, typical reaction conditions might include:

  • Initial framework construction: Reactions in aprotic solvents such as toluene at temperatures ranging from room temperature to 90°C for extended periods (24-48 hours)

  • Esterification: Treatment with methanolic HCl or thionyl chloride followed by methanol

  • Salt formation: Addition of HCl in diethyl ether or methanolic HCl to the free base

For the synthesis of 9-Azabicyclo(3.3.1)nonan-3-one Hydrochloride, documented reaction conditions include mixing with 1-chloroethylchloroformate in toluene at 20-90°C for 44 hours, followed by refluxing with methanol for 2 hours .

Yield and Purification

For the structurally related 9-Azabicyclo(3.3.1)nonan-3-one Hydrochloride, yields of approximately 68% have been reported using precipitation methods . Similar yields might be anticipated for Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride when employing analogous synthetic strategies.

Purification techniques typically involve:

  • Cooling the reaction mixture in an ice bath to induce crystallization

  • Filtration to collect the precipitated product

  • Washing with appropriate solvents such as diethyl ether to remove impurities

  • Recrystallization from suitable solvent systems if necessary

Chemical Reactivity

Functional Group Reactivity

Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride contains two primary reactive centers:

  • The protonated tertiary amine nitrogen: Capable of acting as a leaving group upon deprotonation, allowing for subsequent nucleophilic reactions

  • The methyl ester group: Susceptible to nucleophilic acyl substitution reactions, including hydrolysis, aminolysis, and transesterification

The reactivity profile of this compound would be expected to resemble that of other tertiary amine esters, with the bicyclic framework imposing specific steric constraints that could influence reaction rates and selectivity.

Common Reactions

Based on the chemical structure, anticipated reactions include:

  • Ester hydrolysis: Treatment with aqueous acids or bases would yield the corresponding carboxylic acid

  • Transesterification: Reaction with other alcohols in the presence of acid or base catalysts

  • Reduction: Treatment with reducing agents such as LiAlH₄ would convert the ester to a primary alcohol

  • Salt conversion: Treatment with base would yield the free base form

Stability Considerations

As a hydrochloride salt, this compound would likely exhibit:

  • Enhanced stability toward oxidation compared to the free base form

  • Improved shelf-life under standard storage conditions

  • Greater resistance to degradation in humid environments

  • Potential sensitivity to strongly basic conditions that could deprotonate the ammonium group

Biological Activity and Applications

Pharmacological Profile

While specific pharmacological data for Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride is limited, compounds containing the 9-azabicyclo[3.3.1]nonane scaffold have demonstrated diverse biological activities. The following table summarizes potential activities based on structurally related compounds:

Potential ActivityPossible MechanismStructural RequirementResearch Significance
CNS receptor bindingInteraction with neurotransmitter systemsProtonated nitrogen atom at optimal distance from functional groupsPotential applications in neuropsychiatric disorders
Enzyme inhibitionCompetitive binding to enzyme active sitesRigid bicyclic framework providing specific spatial arrangementTarget for metabolic or signaling pathway modulation
Sigma receptor affinityBinding to sigma-1 or sigma-2 receptorsTertiary amine with specific hydrophobic regionsApplications in pain management and neuroprotection

Structure-Activity Relationships

The rigid bicyclic framework of Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride constrains the molecule into a specific three-dimensional conformation. This conformational rigidity can significantly enhance binding specificity to biological targets compared to more flexible analogs. The presence of the methyl ester group at position 3 introduces potential for hydrogen bonding interactions with receptor sites, while the protonated nitrogen as a hydrochloride salt would be expected to engage in ionic interactions with negatively charged regions of biological targets.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum of Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride would be expected to show characteristic signals including:

  • A singlet at approximately δ 3.7-3.8 ppm corresponding to the methyl ester protons

  • Complex multiplets in the δ 1.5-3.5 ppm region representing the various methylene and methine protons of the bicyclic framework

  • A broad signal representing the protonated nitrogen (N-H+), typically in the δ 8.5-10.0 ppm region

Infrared Spectroscopy (IR)

Characteristic IR absorption bands would likely include:

  • Strong C=O stretching band at approximately 1730-1750 cm⁻¹ (methyl ester)

  • C-O stretching at 1200-1250 cm⁻¹

  • N-H stretching (from the protonated amine) at 2400-2700 cm⁻¹

Mass Spectrometry

In mass spectrometry, the compound would likely show:

  • Molecular ion peak corresponding to the free base (M-HCl)

  • Fragmentation patterns including loss of the methoxy group (M-OCH₃) and cleavage of the bicyclic framework

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